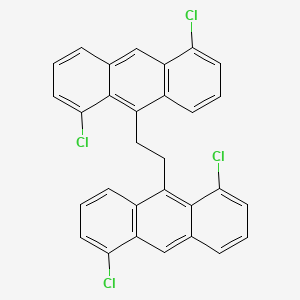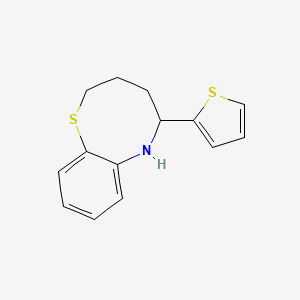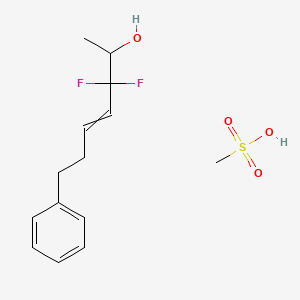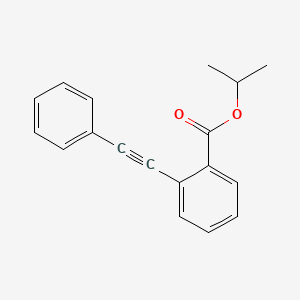![molecular formula C7H10O2 B14397129 Bicyclo[3.2.0]hept-2-ene-1-peroxol CAS No. 89780-90-5](/img/structure/B14397129.png)
Bicyclo[3.2.0]hept-2-ene-1-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[320]hept-2-ene-1-peroxol is a unique organic compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.0]hept-2-ene-1-peroxol typically involves the peroxidation of bicyclo[3.2.0]hept-2-ene. One common method includes the reaction of bicyclo[3.2.0]hept-2-ene with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is typically carried out at room temperature and monitored until the desired conversion is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale peroxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.0]hept-2-ene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxides or epoxides.
Reduction: Reduction reactions can convert the peroxol group to a hydroxyl group.
Substitution: The peroxol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of epoxides or more complex peroxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted bicyclic compounds.
Applications De Recherche Scientifique
Bicyclo[3.2.0]hept-2-ene-1-peroxol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bicyclo[3.2.0]hept-2-ene-1-peroxol involves its interaction with molecular targets through its peroxol group. The compound can generate reactive oxygen species (ROS) upon decomposition, which can interact with various biological molecules. This reactivity is harnessed in both chemical synthesis and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Known for its use in polymerization reactions and as a building block in organic synthesis.
Bicyclo[3.2.0]hept-2-en-6-one: Utilized in enantioselective oxidation reactions and the synthesis of chalcone derivatives.
Uniqueness
Bicyclo[3.2.0]hept-2-ene-1-peroxol is unique due to its peroxol functional group, which imparts distinct reactivity compared to other bicyclic compounds. This makes it valuable in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
89780-90-5 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
1-hydroperoxybicyclo[3.2.0]hept-2-ene |
InChI |
InChI=1S/C7H10O2/c8-9-7-4-1-2-6(7)3-5-7/h1,4,6,8H,2-3,5H2 |
Clé InChI |
SCGYAXLTNYNJCO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1CC=C2)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)

![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)


![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea](/img/structure/B14397086.png)


![4-Methylidenespiro[4.11]hexadecan-1-one](/img/structure/B14397112.png)



